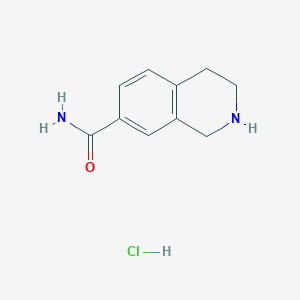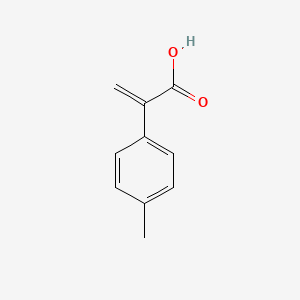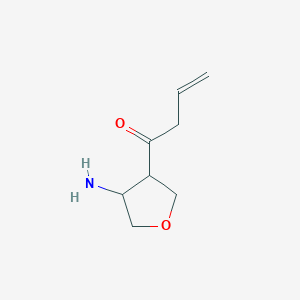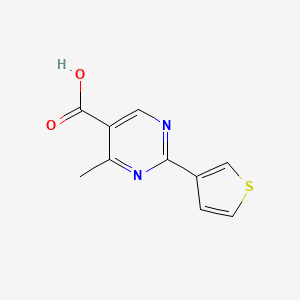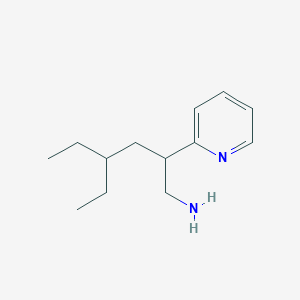
4-Ethyl-2-(pyridin-2-yl)hexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-(pyridin-2-yl)hexan-1-amine is an organic compound with the molecular formula C13H22N2. This compound is characterized by the presence of a pyridine ring attached to a hexane chain with an ethyl group and an amine group. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine typically involves multiple steps. One common method starts with the preparation of 2-(pyridin-2-yl)ethan-1-amine, which is then subjected to further reactions to introduce the ethyl and hexane groups. The reaction conditions often involve the use of Grignard reagents, reduction reactions, and amination processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2-(pyridin-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions where the pyridine ring or the hexane chain is modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-(pyridin-2-yl)hexan-1-amine is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Employed in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine include:
- 2-(Pyridin-2-yl)ethan-1-amine
- 4-Ethyl-2-(pyridin-4-yl)hexan-1-amine
- 2-(Pyridin-2-yl)isopropylamine
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C13H22N2 |
|---|---|
Molekulargewicht |
206.33 g/mol |
IUPAC-Name |
4-ethyl-2-pyridin-2-ylhexan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-3-11(4-2)9-12(10-14)13-7-5-6-8-15-13/h5-8,11-12H,3-4,9-10,14H2,1-2H3 |
InChI-Schlüssel |
WMSLVYDSQJGYJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC(CN)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





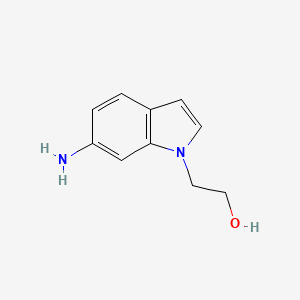
![2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13155901.png)
